1-Butyl-2,6-dimethylpyridin-1-ium bromide
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Overview
Description
1-Butyl-2,6-dimethylpyridin-1-ium bromide is an organic compound belonging to the class of ionic liquids. It is characterized by its unique structure, which includes a pyridinium core substituted with butyl and dimethyl groups. This compound is known for its high thermal stability and solubility in water and various organic solvents .
Preparation Methods
The synthesis of 1-butyl-2,6-dimethylpyridin-1-ium bromide typically involves the quaternization of 2,6-dimethylpyridine with butyl bromide. The reaction is carried out under reflux conditions in an appropriate solvent such as acetonitrile or ethanol. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods:
Batch Process: Involves mixing 2,6-dimethylpyridine and butyl bromide in a solvent, followed by heating and stirring until the reaction is complete. The product is then isolated and purified.
Continuous Process: Utilizes a continuous flow reactor where the reactants are continuously fed, and the product is continuously removed.
Chemical Reactions Analysis
1-Butyl-2,6-dimethylpyridin-1-ium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, chloride, or acetate ions.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically performed in polar solvents like water or methanol at room temperature.
Oxidation: Conducted in acidic or basic media at elevated temperatures.
Reduction: Carried out in anhydrous solvents under inert atmosphere.
Major Products:
Substitution Reactions: Yield various substituted pyridinium salts.
Oxidation Reactions: Produce oxidized derivatives of the pyridinium ring.
Reduction Reactions: Result in reduced forms of the pyridinium compound.
Scientific Research Applications
1-Butyl-2,6-dimethylpyridin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis, particularly in reactions requiring ionic liquids.
Biology: Employed in the extraction and separation of biomolecules due to its unique solvation properties.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 1-butyl-2,6-dimethylpyridin-1-ium bromide is primarily based on its ionic nature. The compound interacts with various molecular targets through ionic interactions, hydrogen bonding, and van der Waals forces. These interactions facilitate its role as a solvent, catalyst, and antimicrobial agent. The bromide ion plays a crucial role in stabilizing the ionic structure and enhancing the compound’s reactivity .
Comparison with Similar Compounds
1-Butyl-2,6-dimethylpyridin-1-ium bromide can be compared with other similar ionic liquids, such as:
1-Butyl-3-methylimidazolium Bromide: Known for its high ionic conductivity and use in electrochemical applications.
1-Butyl-1-methylpiperidinium Bromide: Utilized in organic synthesis and as a phase transfer catalyst.
1-Butyl-2,4-dimethylpyridinium Bromide: Similar in structure but with different substitution patterns, affecting its solubility and reactivity.
Uniqueness: this compound stands out due to its specific substitution pattern on the pyridinium ring, which imparts unique solvation properties and thermal stability, making it suitable for a wide range of applications .
Properties
CAS No. |
469885-75-4 |
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Molecular Formula |
C11H18BrN |
Molecular Weight |
244.17 g/mol |
IUPAC Name |
1-butyl-2,6-dimethylpyridin-1-ium;bromide |
InChI |
InChI=1S/C11H18N.BrH/c1-4-5-9-12-10(2)7-6-8-11(12)3;/h6-8H,4-5,9H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
QSCHPZVHJBCMSH-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+]1=C(C=CC=C1C)C.[Br-] |
Origin of Product |
United States |
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